Irigenin
Irigenin
Irigenin is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3' and methoxy groups at positions 6, 4' and 5' respectively. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone.
Brand Name:
Vulcanchem
CAS No.:
548-76-5
VCID:
VC0162202
InChI:
InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3
SMILES:
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O
Molecular Formula:
C18H16O8
Molecular Weight:
360.3 g/mol
Irigenin
CAS No.: 548-76-5
Reference Standards
VCID: VC0162202
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
CAS No. | 548-76-5 |
---|---|
Product Name | Irigenin |
Molecular Formula | C18H16O8 |
Molecular Weight | 360.3 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 |
Standard InChIKey | TUGWPJJTQNLKCL-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O |
Appearance | Yellow powder |
Melting Point | 185.0 °C |
Description | Irigenin is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3' and methoxy groups at positions 6, 4' and 5' respectively. It has a role as a plant metabolite. It is a hydroxyisoflavone and a member of 4'-methoxyisoflavones. It derives from an isoflavone. |
Synonyms | irigenin |
PubChem Compound | 5464170 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume